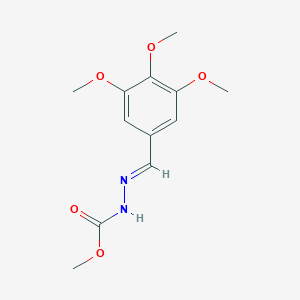
methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O5. It is characterized by the presence of a hydrazinecarboxylate group attached to a benzylidene moiety substituted with three methoxy groups. This compound adopts a trans configuration with respect to the C=N double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives with reduced C=N bonds.
Substitution: Substituted benzylidene derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxy groups on the benzene ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
(E)-Ethyl N′- (3,4,5-trimethoxybenzylidene)hydrazinecarboxylate: Similar structure with an ethyl group instead of a methyl group.
3-Methyl-N’- (3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a simple hydrazinecarboxylate group.
Uniqueness
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the benzene ring enhances its reactivity and potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16N2O5 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
methyl N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-16-9-5-8(7-13-14-12(15)19-4)6-10(17-2)11(9)18-3/h5-7H,1-4H3,(H,14,15)/b13-7+ |
Clave InChI |
XGFMIZBLOXKFJS-NTUHNPAUSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-4-methyl-2-{[(5-methyl-2-furyl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B323617.png)
![5-Benzyl-2-{[2-(benzyloxy)benzylidene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323618.png)
![5-benzyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4-methylthiophene-3-carboxamide](/img/structure/B323620.png)
![5-Benzyl-2-[(4-chlorobenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323623.png)
![5-Benzyl-2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323624.png)
![5-Benzyl-2-[(3,4-dimethoxybenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323626.png)

![4-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B323630.png)
![2-{[(5-Methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323633.png)
![2-[(4-Cyanobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323634.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323635.png)

